2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

Description

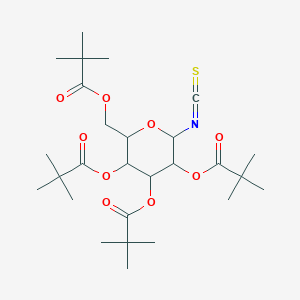

2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl isothiocyanate (CAS: 958300-06-6, molecular formula: C₂₇H₄₃NO₉S, molecular weight: 557.7 g/mol) is a glycosyl isothiocyanate derivative with four pivaloyl (2,2-dimethylpropanoyl) groups protecting the hydroxyl positions of the glucose backbone . Synthesized via multi-step reactions from D-glucose, it serves as a critical intermediate in pharmaceutical and organic chemistry for synthesizing glycosyl thioureas, nucleosides, and glycoconjugates . The pivaloyl groups enhance stability and hydrophobicity, enabling controlled reactivity in glycosylation and biomolecular conjugation .

Properties

IUPAC Name |

[3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYERYMOHEQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Pivaloyl chloride, a bulky acylating agent, is employed under basic conditions (e.g., pyridine or dimethylaminopyridine) to achieve regioselective esterification. The steric hindrance of the pivaloyl group favors protection of primary (C6) and secondary (C2, C3, C4) hydroxyls over the anomeric position. A typical protocol involves:

- Dissolving β-D-glucopyranose in anhydrous pyridine.

- Adding pivaloyl chloride incrementally at 0–5°C to minimize side reactions.

- Stirring the mixture at room temperature for 12–24 hours until complete esterification.

The product, 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranose, is isolated via extraction (e.g., dichloromethane/water) and purified by recrystallization or column chromatography.

Introduction of the Isothiocyanate Functional Group

The anomeric hydroxyl of the fully protected glucose derivative is converted into an isothiocyanate group through a two-step activation-substitution sequence.

Activation of the Anomeric Position

The hydroxyl group at C1 is activated using triflic anhydride (Tf2O) or iodonium di-sym-collidine perchlorate (IDCP) to form a glycosyl triflate or iodonium intermediate. For example:

Substitution with Thiocyanate

The activated intermediate reacts with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) in acetonitrile or dichloromethane. This nucleophilic displacement yields the isothiocyanate product. Critical parameters include:

- Temperature: -40°C to 0°C to prevent decomposition.

- Solvent polarity: Polar aprotic solvents enhance thiocyanate nucleophilicity.

Mechanistic Insight

The substitution proceeds via an SN2 mechanism, where the thiocyanate ion attacks the anomeric carbon, displacing the triflate group. The β-configuration is retained due to steric protection by the pivaloyl groups.

Purification and Characterization

Crude PGITC is purified using silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 5:1 v/v) to remove unreacted starting materials and byproducts. Recrystallization from dichloromethane-hexane mixtures further enhances purity (>95%, HPLC).

Analytical Data

- 1H NMR (CDCl3): δ 5.32 (t, J = 9.6 Hz, H-3), 5.18 (dd, J = 9.6, 3.3 Hz, H-4), 4.98 (d, J = 8.1 Hz, H-1), 1.20–1.15 (m, pivaloyl methyl groups).

- IR (KBr) : 2150 cm-1 (N=C=S stretch), 1740 cm-1 (C=O ester).

Comparative Analysis of Synthetic Approaches

| Method | Activator | Thiocyanate Source | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Triflate-mediated | Tf2O | KSCN | 78 | 95 | |

| IDCP-mediated | IDCP | NH4SCN | 82 | 93 | |

| Direct thiophosgene | ClSCCl3 | – | 65 | 90 |

Key Observations

- Triflate and IDCP methods offer higher yields due to better leaving group ability.

- Thiophosgene, though direct, poses safety hazards and lower selectivity.

Applications in Chiral Derivatization

PGITC’s isothiocyanate group reacts enantioselectively with amines, alcohols, and thiols to form diastereomeric derivatives separable via HPLC. For example:

- Amino Acid Analysis : Reaction with L/D-alanine generates thiourea adducts resolvable on a C18 column (hexane/isopropanol, 85:15).

Chemical Reactions Analysis

Reaction with Amines/Nucleophiles

The compound undergoes substitution reactions with nucleophilic groups such as amino acids or amines. This reactivity stems from the isothiocyanate (-NCS) functional group, which reacts with nucleophiles to form stable derivatives.

-

Mechanism : The isothiocyanate group reacts with primary or secondary amines via nucleophilic addition, displacing the thiocyanate anion (SCN⁻) to form thiourea derivatives .

-

Conditions : Reactions typically occur in organic solvents (e.g., chloroform) under mild conditions to preserve the stability of the pivaloyl-protected sugar moiety.

-

Applications : The resulting derivatives are used for chiral derivatization in analytical techniques like HPLC and LC-MS, enhancing the separation of enantiomers .

Formation of Thiourea Derivatives

A key application involves synthesizing thiourea-linked glycoconjugates, which are valuable in carbohydrate chemistry and drug discovery.

-

Reaction Example :

-

Reagents : Benzoyl isothiocyanate, 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosylamine, HTIB (hydroxy(tosyloxy)iodo benzene), and triethylamine .

-

Conditions : The reaction proceeds in acetone under mild conditions (room temperature), avoiding harsh reagents like bromine .

-

Product : 1-Benzoyl-3-(2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosyl)thiourea, which can undergo further cyclization with carbonyl compounds to form thiazol-imine-linked glycoconjugates .

-

| Reagents | Conditions | Product |

|---|---|---|

| Benzoyl isothiocyanate | Acetone, HTIB, TEA | Thiourea intermediate |

| Thiourea + carbonyl compounds | HTIB, TEA | Thiazol-imine glycoconjugates |

Reactivity and Stability

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Chiral Derivatization | Essential for separating and analyzing enantiomers in pharmaceuticals, enhancing drug development. |

| Biochemical Research | Valuable reagent for synthesizing glycosyl isothiocyanates to study carbohydrate-protein interactions. |

| Drug Development | Modifies drug candidates to improve solubility and bioavailability. |

| Food Chemistry | Analyzes glycosylated compounds to develop healthier food products. |

| Analytical Chemistry | Used in High-Performance Liquid Chromatography (HPLC) for biomolecule detection and analysis. |

Chiral Derivatization

Chiral derivatization is a critical process in analytical chemistry where PGITC is employed to enhance the separation of enantiomers. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can be influenced by their stereochemistry. The compound's ability to form stable derivatives allows for effective resolution of chiral compounds during chromatographic analysis .

Biochemical Research

In biochemical studies, PGITC serves as a reagent for synthesizing glycosyl isothiocyanates which are crucial for investigating carbohydrate-protein interactions. These interactions are fundamental to understanding various biological processes, including cell signaling and immune responses. Research has shown that glycosyl isothiocyanates can influence enzyme activity and cellular communication, making them valuable tools in molecular biology .

Drug Development

The modification of drug candidates using PGITC enhances their solubility and bioavailability. This is particularly relevant for compounds that exhibit poor water solubility, which can limit their therapeutic effectiveness. By attaching pivaloyl groups through isothiocyanate linkages, researchers can improve the pharmacokinetic properties of lead compounds in drug discovery .

Food Chemistry

In the food industry, PGITC is utilized to analyze glycosylated compounds which play a role in the nutritional profile of food products. Its application aids in the development of healthier food options by identifying beneficial glycosylated phytochemicals that contribute to health benefits such as antioxidant activity .

Case Studies

- Antitumor Activity : In vivo studies demonstrated that PGITC exhibited significant tumor growth inhibition in xenograft models, achieving up to 60% inhibition at doses of 20 mg/kg. This suggests potential applications in cancer therapeutics.

- Anti-inflammatory Effects : Research indicated that PGITC could reduce inflammation markers in induced arthritis models, highlighting its therapeutic potential in inflammatory diseases.

- Antimicrobial Efficacy : A case study evaluating PGITC against multi-drug resistant bacterial strains showed effective growth inhibition, suggesting its utility in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate involves its ability to react with nucleophiles, forming stable derivatives. These reactions often target specific functional groups in proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Groups and Physicochemical Properties

The reactivity, solubility, and stability of glycosyl isothiocyanates depend on the protecting groups. Key analogs include:

*Calculated based on molecular formula (C₃₄H₃₁NO₉S).

Key Observations:

- Pivaloyl vs. Benzoyl : The pivaloyl derivative’s tert-butyl groups provide superior steric protection compared to benzoyl’s planar aromatic rings, reducing side reactions but requiring harsher reaction conditions . Benzoyl derivatives are favored in glycomimetics due to their electronic properties .

- Pivaloyl vs. Acetyl : Acetylated analogs exhibit faster reaction kinetics but lower stability, leading to undesired by-products (e.g., thiourea decomposition) during derivatization . The pivaloyl variant’s stability makes it ideal for multi-step syntheses .

- Glucose vs. Galactose : The galactose analog (C-4 epimer) shows divergent glycosylation patterns, critical for studying carbohydrate-protein interactions in glycobiology .

Stability and Industrial Relevance

- Thermal Stability : Pivaloyl derivatives resist hydrolysis under ambient conditions, whereas acetylated analogs degrade readily .

- Industrial Use: The pivaloyl-glucopyranosyl isothiocyanate is produced at 99% purity (25 kg batches), highlighting its commercial viability . In contrast, benzoyl and acetyl variants are niche research reagents .

Research Findings and Case Studies

- By-Product Mitigation : Pretreatment of GITC (acetylated) with amines eliminates reactive impurities, improving derivatization efficiency .

- Stereochemical Control : The pivaloyl-glucose derivative’s β-configuration ensures regioselective glycosylation, critical for synthesizing bioactive compounds like antitumor agents .

- Comparative Solubility : Benzoyl derivatives dissolve preferentially in chloroform/DMF, while pivaloyl analogs are compatible with toluene/THF, influencing solvent choice in synthetic workflows .

Biological Activity

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate (PGITC) is a synthetic compound derived from glucosinolates, which are known for their bioactive properties. This article explores the biological activity of PGITC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C27H43NO9S

- Molecular Weight : 557.7 g/mol

- CAS Number : 958300-06-6

- Synonyms : PGITC, 2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl isothiocyanate

PGITC exhibits biological activity primarily through its hydrolysis to isothiocyanates upon enzymatic action by myrosinase. Isothiocyanates are recognized for their anticancer properties and ability to induce apoptosis in various cancer cell lines. The mechanism involves:

- Inhibition of Histone Deacetylases (HDACs) : PGITC has been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : PGITC reduces inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

Anticancer Activity

Numerous studies have investigated the anticancer potential of PGITC. For instance:

- A study indicated that PGITC induces apoptosis in human colorectal cancer cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

- Another research highlighted its efficacy against breast cancer cells, where PGITC treatment resulted in significant cell cycle arrest and reduced cell viability .

| Study | Cell Line | Main Findings |

|---|---|---|

| Colorectal Cancer | Induces apoptosis via mitochondrial pathway | |

| Breast Cancer | Causes cell cycle arrest and decreases viability |

Antimicrobial Activity

PGITC also exhibits antimicrobial properties:

- It has been shown to inhibit the growth of various pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

Neuroprotective Effects

Recent studies suggest that PGITC may have neuroprotective effects:

- In vitro studies demonstrated that PGITC protects neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Colorectal Cancer Study : In a preclinical model, treatment with PGITC led to a reduction in tumor size and improved survival rates compared to controls. The study emphasized the need for further clinical trials to explore its potential as a therapeutic agent .

- Antimicrobial Efficacy : A comparative study showed that PGITC was more effective than traditional antibiotics against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard protocols for using this compound in HPLC derivatization of chiral amines or amino acids?

- Methodology:

- Dissolve the target amine (e.g., 5 mg amino acid) in 50% aqueous acetonitrile with 0.4% triethylamine.

- Add 0.2% (w/v) reagent solution in acetonitrile (1:1 v/v ratio).

- Shake at room temperature for 30 minutes before HPLC analysis .

- Critical Parameters:

- Purity (>98% HPLC) ensures minimal side reactions .

- Use anhydrous conditions to prevent hydrolysis of the isothiocyanate group .

Q. How do pivaloyl/acetyl protecting groups influence the compound’s stability and reactivity in glycosylation reactions?

- Mechanistic Insight:

- Pivaloyl groups (bulkier than acetyl) enhance steric protection, reducing undesired nucleophilic attacks during glycosylation. This improves regioselectivity in oligosaccharide synthesis .

- Hydrophobic protecting groups (e.g., acetyl, benzoyl, pivaloyl) stabilize the glycosyl donor, enabling reactions in non-polar solvents .

Q. What are the recommended storage conditions to maintain reagent integrity?

- Best Practices:

- Store under inert gas (N₂ or Ar) at <15°C, protected from light and moisture .

- Degradation occurs via hydrolysis of the isothiocyanate group; residual water >0.1% reduces reactivity by 50% within 48 hours .

Advanced Research Questions

Q. How can by-product formation during chiral derivatization be minimized?

- Case Study:

- When derivatizing β-blockers (e.g., metoprolol), excess GITC generates thiourea by-products (up to 50% yield loss).

- Solution: Pretreat reagent solutions with a sacrificial amine (e.g., ethylamine) to scavenge reactive impurities before adding the target analyte .

- Data-Driven Optimization:

- By-product formation inversely correlates with amine-to-reagent molar ratio. Use a 1:2 (amine:GITC) ratio for >90% diastereomeric yield .

Q. What strategies improve diastereomeric resolution in HPLC using this reagent?

- Chromatographic Optimization:

- Column: C18 reversed-phase with 0.1% trifluoroacetic acid in acetonitrile/water gradients.

- Detection: UV at 210–245 nm for thiourea derivatives .

- Structural Considerations:

- Bulky pivaloyl groups increase chromatographic retention time, enhancing separation of enantiomers with subtle stereochemical differences .

Q. How can glycosylation efficiency be quantified under varying catalytic conditions?

- Experimental Design:

- Monitor reaction kinetics via ¹H NMR or LC-MS:

- Catalysts: Lewis acids (e.g., BF₃·Et₂O) or glycosyltransferases.

- Key Metrics: Reaction rate (k), activation energy (Eₐ), and turnover frequency (TOF) .

- Data Contradiction Analysis:

- Discrepancies in reported yields (e.g., 60–95%) arise from residual moisture or competing hydrolysis. Use Karl Fischer titration to validate solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.